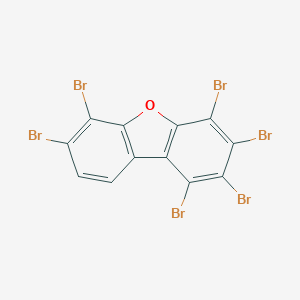
1,2,3,4,6,7-Hexabromodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6,7-Hexabromodibenzofuran (HBDF) is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs) and is a highly toxic environmental pollutant. It is a persistent organic pollutant (POP) that can accumulate in the environment and in living organisms, including humans. HBDF has been identified as a potential threat to human health and the environment, and therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
1,2,3,4,6,7-Hexabromodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Binding of 1,2,3,4,6,7-Hexabromodibenzofuran to AhR can result in the activation of downstream signaling pathways, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. 1,2,3,4,6,7-Hexabromodibenzofuran can also induce DNA damage and alter gene expression, which can lead to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4,6,7-Hexabromodibenzofuran has been shown to have a range of biochemical and physiological effects on living organisms. It can induce oxidative stress, alter gene expression, and cause DNA damage. 1,2,3,4,6,7-Hexabromodibenzofuran exposure has been linked to various health problems, including cancer, reproductive and developmental disorders, and immune system dysfunction. It can also affect the growth and survival of aquatic organisms, leading to ecological disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,6,7-Hexabromodibenzofuran has both advantages and limitations for use in lab experiments. Its high toxicity and persistence make it a useful tool for studying the effects of environmental pollutants on living organisms. However, its toxicity also makes it difficult to work with, and special precautions must be taken to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on 1,2,3,4,6,7-Hexabromodibenzofuran. One area of focus is the development of safer and more efficient synthesis methods for 1,2,3,4,6,7-Hexabromodibenzofuran. Another area of research is the identification of biomarkers for 1,2,3,4,6,7-Hexabromodibenzofuran exposure and the development of new methods for detecting and measuring 1,2,3,4,6,7-Hexabromodibenzofuran in the environment. Additionally, research is needed to better understand the long-term effects of 1,2,3,4,6,7-Hexabromodibenzofuran exposure on human health and the environment, as well as to develop effective strategies for mitigating its impact.
Métodos De Síntesis
1,2,3,4,6,7-Hexabromodibenzofuran can be synthesized by the bromination of dibenzofuran using bromine or bromine compounds. The synthesis method involves the use of high temperatures and strong acids, which can result in the formation of other toxic byproducts. Therefore, the synthesis of 1,2,3,4,6,7-Hexabromodibenzofuran should be carried out with caution and under controlled conditions.
Aplicaciones Científicas De Investigación
1,2,3,4,6,7-Hexabromodibenzofuran has been extensively studied due to its toxic properties and potential effects on human health and the environment. Scientific research has focused on understanding the mechanism of action, biochemical and physiological effects, and potential future directions for research.
Propiedades
Número CAS |
103456-33-3 |
|---|---|
Nombre del producto |
1,2,3,4,6,7-Hexabromodibenzofuran |
Fórmula molecular |
C12H2Br6O |
Peso molecular |
641.6 g/mol |
Nombre IUPAC |
1,2,3,4,6,7-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Clave InChI |
YIOFXZCOWPMYPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
SMILES canónico |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Otros números CAS |
124388-78-9 |
Sinónimos |
HEXABROMODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



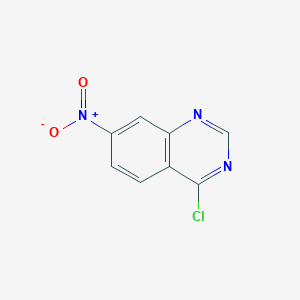
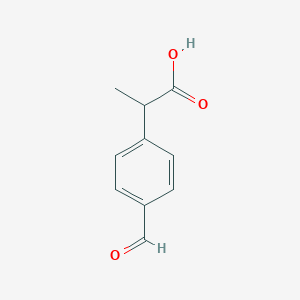
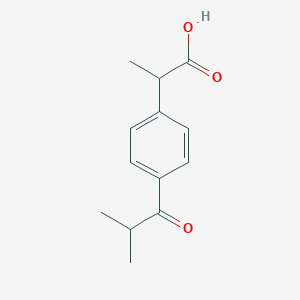
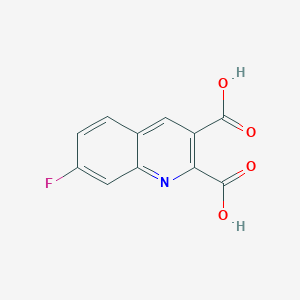
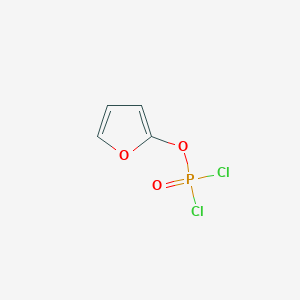
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
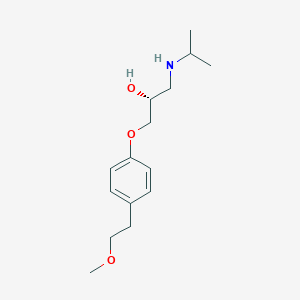
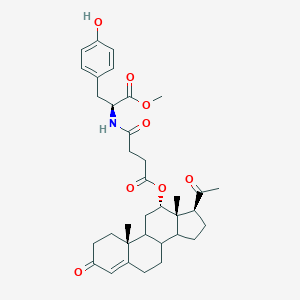
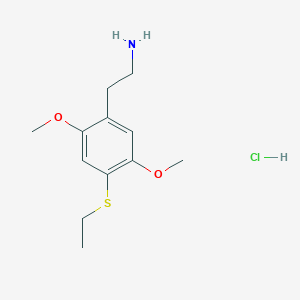
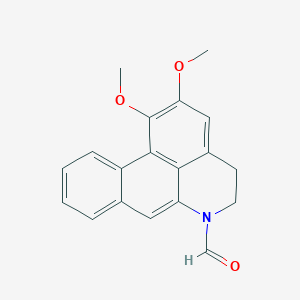
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
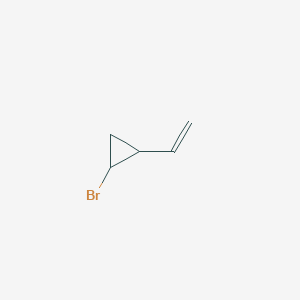
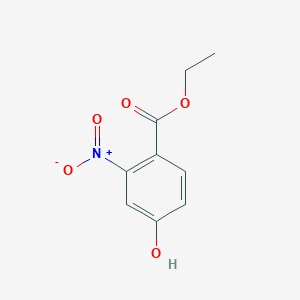
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)